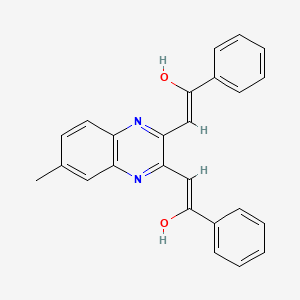

Ethanone, 2,2'-(1,4-dihydro-6-methyl-2,3-quinoxalinediylidene)bis[1-phenyl-

Description

The compound “Ethanone, 2,2'-(1,4-dihydro-6-methyl-2,3-quinoxalinediylidene)bis[1-phenyl-” is a bis-ethanone derivative featuring a quinoxaline backbone substituted with methyl and phenyl groups. The ethanone (acetyl) groups at the 2,2'-positions enhance its capacity for hydrogen bonding and tautomerism, while the phenyl substituents contribute to lipophilicity and steric bulk.

Properties

Molecular Formula |

C25H20N2O2 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(Z)-2-[3-[(Z)-2-hydroxy-2-phenylethenyl]-6-methylquinoxalin-2-yl]-1-phenylethenol |

InChI |

InChI=1S/C25H20N2O2/c1-17-12-13-20-21(14-17)27-23(16-25(29)19-10-6-3-7-11-19)22(26-20)15-24(28)18-8-4-2-5-9-18/h2-16,28-29H,1H3/b24-15-,25-16- |

InChI Key |

VTORKSPUEIRUTC-URXAUHHJSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(C(=N2)/C=C(/C3=CC=CC=C3)\O)/C=C(/C4=CC=CC=C4)\O |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=N2)C=C(C3=CC=CC=C3)O)C=C(C4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2’-(1,4-dihydro-6-methyl-2,3-quinoxalinediylidene)bis[1-phenyl-] typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with 1,2-diamines to form the quinoxaline core. This is followed by further functionalization to introduce the ethanone and phenyl groups. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2,2’-(1,4-dihydro-6-methyl-2,3-quinoxalinediylidene)bis[1-phenyl-] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the quinoxaline core or the ethanone groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions, including acidic or basic environments

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds .

Scientific Research Applications

Chemistry: In chemistry, Ethanone, 2,2’-(1,4-dihydro-6-methyl-2,3-quinoxalinediylidene)bis[1-phenyl-] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .

Biology: The compound’s biological applications include its use as a probe in biochemical assays and as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development and molecular biology research .

Medicine: In medicine, this compound is being investigated for its potential pharmacological properties. Studies have shown that quinoxaline derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities, making them promising candidates for new drug development .

Industry: Industrially, Ethanone, 2,2’-(1,4-dihydro-6-methyl-2,3-quinoxalinediylidene)bis[1-phenyl-] is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Ethanone, 2,2’-(1,4-dihydro-6-methyl-2,3-quinoxalinediylidene)bis[1-phenyl-] involves its interaction with specific molecular targets and pathways. The quinoxaline core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, focusing on molecular architecture, substituent effects, and biological relevance.

Structural and Functional Analogues

2.1.1 Heterocyclic Backbone Variations

- Quinoxaline vs. Purine Derivatives: The compound in , “ETHANONE, 2,2'-(6-IMINO-3H-PURINE-3,7(6H)-DIYL)BIS[1-PHENYL-]” (CAS 79892-43-6), replaces the quinoxaline core with a purine system. Purine derivatives are biologically significant due to their resemblance to nucleic acid bases, enabling interactions with DNA/RNA.

- Pyrazolo-Pyridine Derivatives: Compounds like those in incorporate pyrazolo[3,4-b]pyridine moieties linked via phenylene groups. These structures exhibit synthetic versatility, enabling reactions with bromo-ethanones to form acetylated derivatives (e.g., compounds 14 and 15). The amino and acetyl substituents enhance reactivity, suggesting utility in drug discovery or coordination chemistry .

2.1.2 Substituent Effects

Oxygen vs. Sulfur Linkages :

The copper(II) complex in features sulfur-containing ligands (sulfanediyl bridges), which improve antitumor efficacy compared to oxygen analogues. Sulfur’s softer Lewis basicity enhances metal coordination, stabilizing distorted tetrahedral geometries around copper centers .- Phenyl vs. Benzyloxy Groups: ’s compound, “1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]ethanone,” substitutes phenyl groups with benzyloxy and hydroxyl moieties. These polar groups increase solubility in aqueous media but reduce membrane permeability compared to lipophilic phenyl derivatives .

2.2.1 Antitumor Activity

- The copper(II) complex in demonstrates broad cytotoxicity against tumor cells, attributed to its ability to adopt varied coordination geometries (e.g., trigonal pyramidal, tetrahedral). This structural flexibility modulates DNA binding and reactive oxygen species (ROS) generation .

Physical and Computational Data

Key Contrasts

- Metal Coordination : Only the copper complex () exhibits metal-dependent bioactivity, a feature absent in purely organic analogues .

- Electronic Properties: Quinoxaline and purine cores differ in electron-withdrawing/donating effects, influencing charge transfer and binding affinities .

- Lipophilicity : Phenyl groups enhance membrane permeability, whereas polar substituents (e.g., hydroxyl, benzyloxy) improve solubility but reduce bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.